molecular formula C9H11ClO5S B2558496 3,4,5-Trimethoxybenzenesulfonyl chloride CAS No. 39614-62-5

3,4,5-Trimethoxybenzenesulfonyl chloride

Cat. No. B2558496
CAS RN: 39614-62-5
M. Wt: 266.69
InChI Key: MQSMMBMVEDEDQR-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzenesulfonyl chloride, also known as TMSCl or TMS, is a chemical compound with the molecular formula C9H11ClO5S and a molecular weight of 266.69 .


Synthesis Analysis

The synthesis of 3,4,5-Trimethoxybenzenesulfonyl chloride and its derivatives has been reported in several studies . For instance, a series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized for evaluation of antihypertensive and local anesthetic activity . The compounds were prepared by alkylation of the appropriate secondary amines with the previously unreported 4-chlorobutyl 3,4,5-trimethoxybenzoate .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxybenzenesulfonyl chloride consists of a benzene ring substituted with three methoxy groups and a sulfonyl chloride group .

Scientific Research Applications

Synthesis Processes

  • 3,4,5-Trimethoxybenzenesulfonyl chloride is used in various synthesis processes. For instance, it's involved in the synthesis of 3,4,5-trimethoxylbenzyl chloride, achieved through reduction in a ZnCl2/NaBH4 system, followed by chlorination of 3,4,5-trimethoxylbenzalcohol (Wenbing, 2011).

Chemical Reactions and Compounds

  • This chemical is pivotal in reactions leading to the formation of various compounds. A study by Vicente et al. (1996) outlines its use in the formation of carbon-carbon bonds and the synthesis of water-soluble (2,3,4-Trimethoxy-6-(ethoxymethyl)phenyl)palladium(II) complexes, which are crucial for reactions with alkynes and the formation of organic spirocycles (Vicente et al., 1996).

Polymer Synthesis

  • In the field of polymer science, this compound is used for modifying polymeric materials. Kricheldorf et al. (1999) describe its application in the in situ end group modification of hyperbranched poly(3,5-dihydroxybenzoate) (Kricheldorf et al., 1999).

Application in Biological Systems

  • While focusing on applications in biological systems, 4-Fluorobenzenesulfonyl chloride, a related compound, has been found effective in activating hydroxyl groups of polymeric carriers for the covalent attachment of biological materials, indicating potential therapeutic applications (Chang et al., 1992).

Biofilm Inhibition and Antibacterial Properties

  • Abbasi et al. (2020) have researched the synthesis of certain derivatives of this compound, revealing their significant biofilm inhibitory action against bacterial strains, highlighting its importance in the development of antibacterial agents (Abbasi et al., 2020).

Mechanism of Action

properties

IUPAC Name

3,4,5-trimethoxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO5S/c1-13-7-4-6(16(10,11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSMMBMVEDEDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxybenzene-1-sulfonyl chloride

Synthesis routes and methods I

Procedure details

3,4,5-Trimethoxybenzenesulfonyl chloride was synthesized from 3,4,5-trimethoxyaniline according to the procedure described in G. Pifferi and R. Monguzzi, Journal of Pharmaceutical Sciences, 1973, 62, 1393. In this procedure the aniline was dissolved in concentrated hydrochloric acid and to the resulting mixture was added a solution of aqueous sodium nitrite at 0° C., the resulting mixture containing the desired diazonium salt was added at 5° C. to a saturated solution of sulfur dioxide in glacial acetic acid containing substoichiometric amount of cuprous chloride. The mixture was stirred at ambient temperature for 3 h, poured into cold water, and the product extracted with dichloromethane. The solvent was evaporated and the solid residue was recrystallized from hexanes.
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Synthesis routes and methods II

Procedure details

3,4,5-Trimethoxybenzenesulfonyl chloride was synthesized from 3,4,5-trimethoxyaniline according to the procedure described in G. Pifferi and R. Monguzzi, Journal of Pharmaceutical Sciences, 1973, 62, 1393. In this procedure the aniline was dissolved in concentrated hydrochloric acid and to the resulting mixture was added a solution of aqueous sodium nitrite at 0° C., the resulting mixture containing the desired diazonium salt was added at 5° C. to a saturated solution of sulfur dioxide in glacial acetic acid containing substoichiometric amount of cuprous chloride. The mixture was stirred at ambient temperature for 3h, poured into cold water, and the product extracted with dichloromethane. The solvent was evaporated and the solid residue was recrystallized from hexanes.
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